molecular formula C17H15BrN2O2 B3545432 5-[(2-bromo-4-ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(2-bromo-4-ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B3545432
M. Wt: 359.2 g/mol
InChI Key: PRQAFCFBTJJURE-UHFFFAOYSA-N
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Description

5-[(2-bromo-4-ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromo-substituted phenoxy group and a phenyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 5-[(2-bromo-4-ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the reaction of 2-bromo-4-ethylphenol with appropriate reagents to form the phenoxy intermediate. This intermediate is then reacted with a suitable nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formation of the oxadiazole ring. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

5-[(2-bromo-4-ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The phenyl and phenoxy groups can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(2-bromo-4-ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

5-[(2-bromo-4-ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:

  • 5-[(2-bromo-4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole
  • 5-[(2-bromo-4-ethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

These compounds share the oxadiazole ring structure but differ in the substituents attached to the ring. The presence of different substituents can significantly affect their chemical properties and biological activities. For instance, the nitro-substituted derivatives may exhibit different reactivity and potency compared to the phenyl-substituted compound .

Properties

IUPAC Name

5-[(2-bromo-4-ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-2-12-8-9-15(14(18)10-12)21-11-16-19-17(20-22-16)13-6-4-3-5-7-13/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQAFCFBTJJURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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